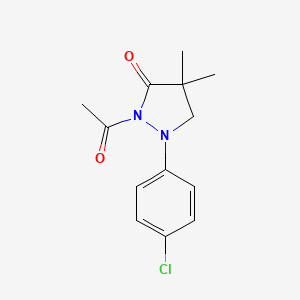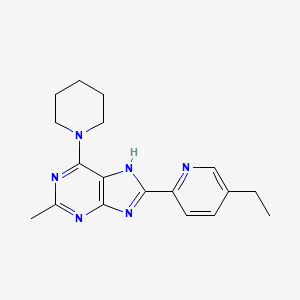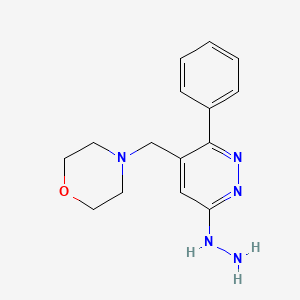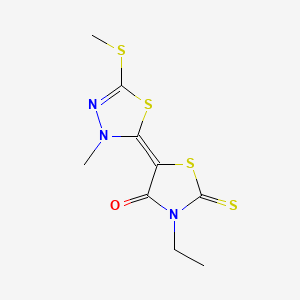![molecular formula C17H17NOSe B12913683 5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole CAS No. 828939-62-4](/img/structure/B12913683.png)
5-Methyl-3-phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is a compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then treated with acetic anhydride to yield the isoxazole ring. The phenylselanyl group is introduced through a nucleophilic substitution reaction using phenylselenyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide.
Reduction: The isoxazole ring can be reduced under specific conditions to yield dihydroisoxazole derivatives.
Substitution: The phenylselanyl group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium iodide or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Dihydroisoxazole derivatives.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-3-phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Methyl-3-phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The phenylselanyl group can interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways. The isoxazole ring may also contribute to its biological activity by interacting with cellular receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-phenylisoxazole-4-carboxylic acid: Similar structure but lacks the phenylselanyl group.
3-Phenyl-5-methylisoxazole: Another isoxazole derivative with different substituents.
5-Methyl-3-phenylisoxazole-4-carbonyl chloride: Contains a carbonyl chloride group instead of the phenylselanyl group.
Uniqueness
The presence of the phenylselanyl group in 5-Methyl-3-phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole imparts unique chemical properties, such as increased reactivity and potential biological activity. This makes it distinct from other isoxazole derivatives and highlights its potential for various applications in research and industry.
Properties
CAS No. |
828939-62-4 |
|---|---|
Molecular Formula |
C17H17NOSe |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
5-methyl-3-phenyl-5-(phenylselanylmethyl)-4H-1,2-oxazole |
InChI |
InChI=1S/C17H17NOSe/c1-17(13-20-15-10-6-3-7-11-15)12-16(18-19-17)14-8-4-2-5-9-14/h2-11H,12-13H2,1H3 |
InChI Key |
JRQLCONUTPMRNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=CC=C2)C[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12913611.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12913616.png)











